Methyl-13c trifluoromethanesulfonate
Overview
Description
It is a colorless liquid that is widely used in organic chemistry as a powerful methylating agent . The compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-13C trifluoromethanesulfonate can be synthesized by treating dimethyl sulfate with triflic acid. The reaction proceeds as follows :
CF3SO2OH+(CH3O)2SO2→CF3SO2OCH3+CH3OSO2OH
The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The compound is commercially available, but it can also be prepared in the laboratory using this method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified and packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions
Methyl-13C trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Methylation: It is a strong methylating agent and can methylate various functional groups such as aldehydes, amides, and nitriles.
Hydrolysis: Upon contact with water, it hydrolyzes to form triflic acid and methanol.
Common Reagents and Conditions
Methylation: Common reagents include potassium enolates and amines.
Hydrolysis: This reaction occurs readily upon exposure to water.
Major Products
Scientific Research Applications
Methyl-13C trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It is used as a methylating agent in the synthesis of complex organic molecules.
Isotopic Labeling: The carbon-13 label makes it useful in studies involving isotopic labeling, such as tracing reaction mechanisms and studying metabolic pathways.
Analytical Chemistry: It is used in chromatography-based techniques for the determination of polysulfides and other sulfur-containing compounds.
Polymerization: It initiates the living cationic polymerization of lactide and other lactones.
Mechanism of Action
Methyl-13C trifluoromethanesulfonate exerts its effects primarily through methylation. It transfers a methyl group to nucleophilic sites on various molecules, thereby modifying their chemical properties. The molecular targets include aldehydes, amides, nitriles, and N-heterocycles . The pathways involved in these reactions are typically nucleophilic substitution mechanisms .
Comparison with Similar Compounds
Methyl-13C trifluoromethanesulfonate is closely related to other methylating agents such as:
Methyl fluorosulfonate (FSO2OCH3): Similar in structure and reactivity but differs in the leaving group.
Dimethyl sulfate (CH3O)2SO2: Another methylating agent but less reactive compared to this compound.
Methyl iodide (CH3I): A commonly used methylating agent but less powerful than this compound.
The uniqueness of this compound lies in its high reactivity and the presence of the carbon-13 isotope, which makes it particularly valuable for isotopic labeling studies .
Properties
IUPAC Name |
(113C)methyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDBPQYVWXNSJ-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662317 | |
Record name | (~13~C)Methyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207556-12-5 | |
Record name | (~13~C)Methyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207556-12-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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